2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a compound belonging to the coumarin family, known for its diverse biological and pharmacological properties. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with hydroxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of appropriate phenolic precursors with acetic acid derivatives. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate . The reaction is carried out in dry acetone at elevated temperatures.
Industrial Production Methods: Industrial production methods for coumarin derivatives often employ green chemistry principles, such as using environmentally friendly solvents and catalysts. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: (6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of alkyl halides and bases like potassium carbonate.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of dyes, perfumes, and as a precursor for pharmaceuticals.
Mechanism of Action
The biological activity of 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxy groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Esculetin (6,7-dihydroxycoumarin): Shares similar antioxidant and anti-inflammatory properties.
Ferulic acid: Known for its antioxidant and neuroprotective effects.
Uniqueness: (6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to its specific substitution pattern, which enhances its solubility and reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
2-(6,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,13-14H,3H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKELHZLAKMOKAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585884 |
Source
|
Record name | (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388119-13-9 |
Source
|
Record name | (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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